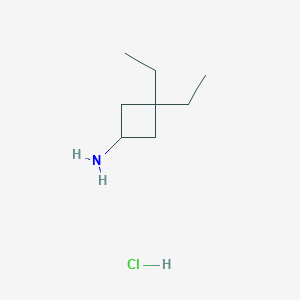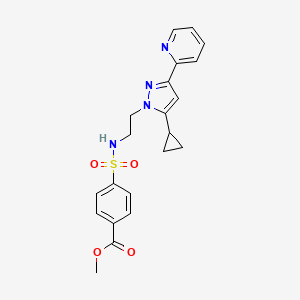![molecular formula C22H19N3O B2877100 (3Z)-3-phenyl-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one CAS No. 339017-29-7](/img/structure/B2877100.png)
(3Z)-3-phenyl-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic way of naming chemical substances based on their structure. The molecular formula shows the types and numbers of atoms in a molecule, while the structural formula shows the arrangement of atoms .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions (such as temperature and pressure), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, the products formed from these reactions, and the mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties can include reactivity, flammability, and types of reactions the compound can undergo .Wissenschaftliche Forschungsanwendungen
Photoswitchable Probes
Application: Utilized as a photoswitch within biological systems, this compound’s reversible nature allows for spatial and temporal regulation when incorporated into proteins or chemical probes .
Antibacterial Agents
Application: Schiff bases like this compound have been studied for their antibacterial properties. They are synthesized and tested against various bacterial strains to evaluate their effectiveness as antibacterial agents .
Transition Metal Complex Synthesis
Application: This compound serves as a ligand in the synthesis of transition metal complexes with metals such as Mn(II), Ni(II), and Cu(II). These complexes have been characterized and studied for their physical properties and potential applications .
Biological Activity Studies
Application: Schiff bases, including this compound, are known for a wide range of biological activities. They are frequently investigated for their antifungal, antimalarial, anti-inflammatory, antiviral, and antipyretic properties .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(Z)-3-phenyl-4-(4-phenyldiazenylanilino)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-17(26)22(18-8-4-2-5-9-18)16-23-19-12-14-21(15-13-19)25-24-20-10-6-3-7-11-20/h2-16,23H,1H3/b22-16+,25-24? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOPQGPKEILRNR-KGXUUABDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC=C(C=C1)N=NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\NC1=CC=C(C=C1)N=NC2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-phenyl-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl {[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2877019.png)



![2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid](/img/structure/B2877024.png)
![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B2877025.png)


![8-((4-Chlorophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2877030.png)


![6-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2877037.png)
![3-ethyl-N-(4-isopropylphenyl)-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2877038.png)
![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2877039.png)